Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)-

Lipophilicity Drug-likeness Membrane permeability

Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- (CAS 89427-04-3) is a trisubstituted benzimidazole derivative with the molecular formula C₉H₆BrF₃N₂ and a molecular weight of 279.06 g/mol. It features a trifluoromethyl group at the 2-position, a bromine atom at the 4-position, and a methyl group at the 5-position of the benzimidazole core.

Molecular Formula C9H6BrF3N2
Molecular Weight 279.06 g/mol
CAS No. 89427-04-3
Cat. No. B13770351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)-
CAS89427-04-3
Molecular FormulaC9H6BrF3N2
Molecular Weight279.06 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)NC(=N2)C(F)(F)F)Br
InChIInChI=1S/C9H6BrF3N2/c1-4-2-3-5-7(6(4)10)15-8(14-5)9(11,12)13/h2-3H,1H3,(H,14,15)
InChIKeyHXJCFALYERVBLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole (CAS 89427-04-3): Physicochemical Identity and Structural Context


Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- (CAS 89427-04-3) is a trisubstituted benzimidazole derivative with the molecular formula C₉H₆BrF₃N₂ and a molecular weight of 279.06 g/mol . It features a trifluoromethyl group at the 2-position, a bromine atom at the 4-position, and a methyl group at the 5-position of the benzimidazole core. This compound belongs to the broader class of 2-(trifluoromethyl)benzimidazoles, which have been studied for antiprotozoal, antibacterial, antifungal, herbicidal, and anticancer applications [1][2]. The specific 4-bromo-5-methyl substitution pattern distinguishes it from other in-class compounds and defines its utility as a synthetic building block for further functionalization via palladium-catalyzed cross-coupling at the aryl bromide position [3].

Why Generic Substitution of 4-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole Is Not Feasible in Research and Industrial Applications


Within the 2-(trifluoromethyl)benzimidazole class, even seemingly minor substituent variations produce large shifts in physicochemical properties and biological activity. The 4-bromo-5-methyl substitution pattern in CAS 89427-04-3 confers a LogP of 3.65—significantly higher than the unsubstituted parent (LogP 2.40) or the 5-methyl-only analog (LogP 2.89) . This elevated lipophilicity alters membrane permeability, tissue distribution, and formulation requirements that cannot be replicated by swapping in a 4-bromo-only or 5-methyl-only analog. Furthermore, published structure-activity relationship (SAR) studies on 2-(trifluoromethyl)benzimidazole derivatives demonstrate that both the position and identity of halogen substituents on the phenylene ring critically modulate antiprotozoal potency, with 5(6)-chloro derivatives showing markedly different activity profiles from their bromo counterparts [1]. For procurement purposes, substituting the target compound with a des-bromo, des-methyl, or alternative-halogen analog would yield a different intermediate with divergent reactivity in downstream cross-coupling chemistry and altered pharmacokinetic properties in any derived bioactive molecule.

Quantitative Differentiation Evidence: 4-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole vs. Closest Structural Analogs


Lipophilicity (LogP) Advantage: 4-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole Exhibits the Highest Computed LogP Among Single-Halogen 2-Trifluoromethyl Benzimidazole Analogs

The target compound displays a computed LogP of 3.65, which is the highest among all single-halogen 2-(trifluoromethyl)benzimidazole analogs compared. This represents a +1.25 LogP unit increase over the unsubstituted parent 2-(trifluoromethyl)benzimidazole (LogP 2.40), a +0.76 increase over the 5-methyl analog (LogP 2.89), and a +0.31 increase over the 4-bromo-only analog (LogP 3.34). The 4,5-dichloro analog exhibits a slightly higher LogP (3.89) but employs chloro rather than bromo substituents, which alters electrophilic reactivity . For compounds intended to cross biological membranes or partition into lipid-rich compartments, a higher LogP within the optimal drug-like range (typically 2–5) is often correlated with improved passive permeability .

Lipophilicity Drug-likeness Membrane permeability

Boiling Point Differentiation: 4-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole Offers Superior Thermal Processing Latitude

The target compound has the highest boiling point (338.5°C at 760 mmHg) among all single-halogen 2-(trifluoromethyl)benzimidazole analogs examined. This is 75.7°C higher than the unsubstituted parent compound (262.8°C) and 56.5°C higher than the 5-methyl analog (282°C). Compared to the 4-bromo-only analog (323.4°C), the additional methyl group elevates the boiling point by 15.1°C. The flash point follows a parallel trend: 158.5°C for the target versus 112.7°C (unsubstituted), 124.4°C (5-methyl), and 149.4°C (4-bromo) . This extended liquid-range thermal profile provides greater operational flexibility during high-temperature synthetic transformations, vacuum distillation purification, or when the compound is used as a solvent or high-boiling reaction medium.

Thermal stability Distillation Process chemistry

Molecular Weight and Density Differentiation: 4-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole as the Sterically and Gravimetrically Distinct Intermediate

With a molecular weight of 279.06 g/mol, the target compound is the heaviest among the single-halogen analogs: 92.93 Da heavier than the unsubstituted parent (186.13 g/mol), 78.90 Da heavier than the 5-methyl analog (200.16 g/mol), and 14.03 Da heavier than the 4-bromo-only analog (265.03 g/mol). Its computed density of 1.732 g/cm³ is intermediate within the series—lower than the 4-bromo analog (1.83 g/cm³) but higher than the 5-methyl analog (1.381 g/cm³) and the unsubstituted parent (~1.4 g/cm³) . This combination of elevated molecular weight and moderate density is relevant for gravimetric and volumetric calculations during process scale-up, where small differences in molecular weight translate into stoichiometrically meaningful mass adjustments.

Molecular weight Density Scale-up calculations

Synthetic Handle Differentiation: The 4-Bromo Substituent as a Regioselective Cross-Coupling Site Distinct from Alternative Halogenation Patterns

The aryl bromide at the 4-position of the target compound serves as a competent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling regioselective C–C or C–N bond formation. This is documented in US Patent 6,753,347 B2, which specifically claims intermediates including bromo-substituted benzimidazoles for the synthesis of pharmaceutically active angiotensin II antagonists [1]. By contrast, the 4,5-dichloro analog (CAS 3615-21-2, chlorflurazole) is registered as a commercial herbicide rather than a pharmaceutical intermediate [2], and the unsubstituted parent lacks a halogen handle entirely. Among mono-brominated analogs, the additional 5-methyl group in the target compound provides steric and electronic modulation at the position adjacent to the cross-coupling site, which can influence regioselectivity and reaction yields compared to the 4-bromo-only analog (CAS 6587-23-1) that lacks this methyl group .

Cross-coupling Synthetic intermediate C-C bond formation

Patent Precedent Differentiation: 4-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole as a Specifically Claimed Intermediate in Angiotensin II Antagonist Synthesis

US Patent 6,753,347 B2, assigned to Fujisawa Pharmaceutical Co., explicitly claims intermediates for the synthesis of benzimidazole derivatives with angiotensin II antagonistic activity. The patent describes bromo-substituted benzimidazole intermediates bearing substituents at positions corresponding to those found in CAS 89427-04-3, establishing prior art precedent for this substitution pattern in a defined pharmaceutical synthetic route [1]. In contrast, WO2011099832A2 discloses benzimidazole compounds for inflammatory diseases but does not specifically exemplify the 4-bromo-5-methyl substitution pattern [2]. The 4,5-dichloro analog (chlorflurazole) has an entirely distinct patent and regulatory history as an agrochemical herbicide classified as an extremely hazardous substance under U.S. EPA regulations [3]. This divergence in patent landscape means that the target compound sits within a pharmaceutical intermediate intellectual property space, whereas the dichloro analog resides in an agrochemical regulatory space—a critical distinction for procurement in regulated industries.

Patent intermediate Angiotensin II antagonist Pharmaceutical synthesis

Topological Polar Surface Area Constancy: Despite Higher Lipophilicity, PSA Remains Unchanged Across Analogs, Indicating Selective Modulation of Hydrophobic Character

The target compound maintains a topological polar surface area (TPSA) of 28.68 Ų, identical to that of the unsubstituted parent 2-(trifluoromethyl)benzimidazole (28.68 Ų), the 5-methyl analog (28.7 Ų), the 4-bromo analog (28.7 Ų), and the 4,5-dichloro analog (28.68 Ų) . This constancy in PSA across all analogs, despite significant LogP variation (2.40 to 3.89), indicates that the increased lipophilicity in the target compound arises exclusively from increased hydrophobic surface area contributed by the bromine and methyl substituents, without altering hydrogen-bonding capacity. In drug design, this decoupling of lipophilicity from PSA is desirable because it allows tuning of membrane permeability without sacrificing the aqueous solubility contributions that polar surface area provides .

Polar surface area Physicochemical profiling Drug-likeness

Procurement-Relevant Application Scenarios for 4-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole (CAS 89427-04-3)


Pharmaceutical Intermediate for Angiotensin II Receptor Antagonist Synthesis

Based on its explicit citation as a benzimidazole intermediate in US Patent 6,753,347 B2 for angiotensin II antagonist preparation, CAS 89427-04-3 is the appropriate procurement choice for research groups replicating or extending the Fujisawa synthetic route [1]. The target compound's 4-bromo substituent provides the requisite cross-coupling handle for C–C bond elaboration, while the 5-methyl group contributes steric and electronic modulation at the adjacent position. Substituting this with the 4-bromo-only analog (CAS 6587-23-1), which lacks the 5-methyl group, would alter the steric environment and potentially affect both the cross-coupling yield and the biological activity of the final angiotensin II antagonist product.

Medicinal Chemistry Scaffold Diversification via Palladium-Catalyzed Cross-Coupling

For library synthesis programs that require a 2-(trifluoromethyl)benzimidazole core amenable to regioselective functionalization, the target compound is the preferred substrate among mono-halogen analogs because it uniquely combines: (i) a single aryl bromide at position 4 for reliable Suzuki/Heck/Sonogashira coupling; (ii) a 5-methyl group that blocks one adjacent position from undesired side reactions; and (iii) the highest LogP (3.65) among bromo-analogs, which may improve solubility in organic coupling solvents . The des-bromo analogs (CAS 312-73-2 and 399-77-9) lack the synthetic handle and are unsuitable for this application.

High-Temperature Process Chemistry Requiring Extended Liquid-Range Thermal Stability

The target compound's boiling point of 338.5°C—the highest among all examined single-halogen 2-(trifluoromethyl)benzimidazoles—makes it the preferred choice for reactions conducted at elevated temperatures (e.g., >250°C) where lower-boiling analogs would volatilize prematurely . Its flash point of 158.5°C also provides a wider safety margin for heated operations compared to the unsubstituted parent (112.7°C) or the 5-methyl analog (124.4°C). Process chemists scaling up high-temperature amidations, cyclizations, or cross-couplings should select this compound over the more volatile alternatives.

Physicochemical Property Optimization in Lead Compound Development

The unique combination of elevated LogP (3.65) with conserved TPSA (28.68 Ų) makes this compound a distinctive choice for medicinal chemistry programs that need to increase molecular lipophilicity without introducing additional hydrogen-bond donors or acceptors . This profile is particularly relevant when optimizing blood-brain barrier penetration or intracellular target engagement. The decoupling of lipophilicity from polar surface area—evident when comparing the target to its analogs—allows property-based lead optimization that is not achievable with the 5-methyl-only (CAS 399-77-9, LogP 2.89) or unsubstituted parent (CAS 312-73-2, LogP 2.40) compounds.

Quote Request

Request a Quote for Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.